molecular formula C20H19Na2O10P B1683789 disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate CAS No. 945771-96-0

disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

Cat. No.: B1683789
CAS No.: 945771-96-0
M. Wt: 496.3 g/mol
InChI Key: VVIPLWCZZYERCA-UHFFFAOYSA-L
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Description

BNC105P is a vascular disruption agent that selectively disrupts tumor vasculature and exhibits antiproliferative effects. It is a tubulin polymerization inhibitor that has shown significant efficacy in preclinical and clinical studies, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

BNC105P is synthesized through a series of chemical reactions that involve the formation of its active agent, BNC105. The synthesis typically involves the use of high-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis and purification .

Industrial Production Methods

The industrial production of BNC105P involves large-scale synthesis and purification processes. The compound is produced in a controlled environment to ensure its purity and efficacy. The production process includes the conversion of BNC105P (phosphate prodrug) to BNC105 (active agent) through a rapid conversion process .

Chemical Reactions Analysis

Types of Reactions

BNC105P undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different derivatives of BNC105P, which may have varying degrees of efficacy and selectivity .

Mechanism of Action

BNC105P exerts its effects through a dual mode of action:

Biological Activity

Disodium; [6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate, commonly referred to as BNC105P, is a prodrug of BNC105, which has garnered attention for its significant biological activities, particularly in the context of cancer therapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran core modified with methoxy and trimethoxybenzoyl groups. This structural complexity contributes to its unique pharmacological properties.

BNC105P exhibits its biological effects primarily through the following mechanisms:

  • Tubulin Polymerization Inhibition : BNC105P has been shown to inhibit tubulin polymerization, leading to disruption of microtubule dynamics. This action is crucial in cancer treatment as it interferes with cell division in rapidly proliferating tumor cells .
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic factors. This dual action enhances its efficacy against various cancer types .
  • Targeting Specific Biomolecules : BNC105P binds to specific enzymes and receptors involved in critical cellular processes, altering gene expression and cellular metabolism.

Anticancer Properties

BNC105P has demonstrated potent anticancer activity across various studies:

  • Cytotoxicity : In vitro studies have shown that BNC105 exhibits IC50 values ranging from 2–3 μM against several human cancer cell lines, indicating strong cytotoxic effects .
  • Animal Models : In vivo studies have confirmed its efficacy in murine tumor models, where it was more effective at disrupting tumor vasculature compared to other compounds .

Other Biological Activities

In addition to its anticancer properties, BNC105P shows potential antibacterial and antifungal activities due to its benzofuran moiety. The compound's interactions with various biochemical pathways suggest a broader therapeutic potential beyond oncology .

Case Studies and Research Findings

Several studies have highlighted the biological activity of BNC105P:

  • Study on Antiproliferative Activity : Research conducted by Flynn et al. demonstrated that structural modifications of benzofuran derivatives significantly influenced their antiproliferative activities against cancer cell lines. Specifically, the introduction of methyl and methoxy groups enhanced activity considerably .
  • Molecular Docking Studies : These studies indicated that the binding affinity of BNC105P to target proteins correlates with its biological activity, providing insights into optimizing its structure for improved efficacy .

Data Summary

The following table summarizes key findings related to BNC105P's biological activity:

Activity Type IC50 Values (μM) Target Cells/Models Notes
Cytotoxicity2–3Various human cancer cell linesStrong cytotoxic effects observed
Tumor Vasculature DisruptionN/AMurine tumor modelsMore effective than other compounds
Antibacterial ActivityVariesGram-positive bacteriaExhibits a wide range of antibacterial effects
Induction of ApoptosisN/ACancer cell linesActivates pro-apoptotic pathways

Properties

CAS No.

945771-96-0

Molecular Formula

C20H19Na2O10P

Molecular Weight

496.3 g/mol

IUPAC Name

disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

InChI

InChI=1S/C20H21O10P.2Na/c1-10-16(17(21)11-8-14(26-3)19(28-5)15(9-11)27-4)12-6-7-13(25-2)20(18(12)29-10)30-31(22,23)24;;/h6-9H,1-5H3,(H2,22,23,24);;/q;2*+1/p-2

InChI Key

VVIPLWCZZYERCA-UHFFFAOYSA-L

SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+]

Canonical SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BNC 105P
BNC-105P
BNC105P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
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disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
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disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
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disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
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disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
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disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

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